2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride
Description
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-benzothiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15;;/h1-4,13H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANHMEMTMIYEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3S2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzothiazole Core
A common route to benzothiazole derivatives involves the condensation of substituted anilines with ammonium thiocyanate in the presence of bromine as a catalyst. This step yields 2-aminobenzothiazole intermediates, which are key precursors for further functionalization.
- Example reaction: p-substituted aniline + ammonium thiocyanate + bromine → 2-aminobenzothiazole derivative.
Introduction of Piperazinylmethyl Group
The piperazinylmethyl substituent is typically introduced via nucleophilic substitution reactions involving chloroalkyl derivatives or through Mannich-type reactions.
One reported method involves reacting 2-aminobenzothiazole derivatives with chloroacetyl chloride to form chloroacetamide intermediates, which then undergo substitution with piperazine to yield the desired piperazinylmethyl benzothiazole.
Alternatively, direct alkylation of benzothiazole nitrogen or amino groups with piperazinylmethyl halides in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions is employed.
Detailed Preparation Procedure
Below is a generalized preparation scheme based on literature data:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | p-Substituted aniline + ammonium thiocyanate + bromine catalyst | Condensation reaction to form 2-aminobenzothiazole | 2-Aminobenzothiazole intermediate |
| 2 | 2-Aminobenzothiazole + chloroacetyl chloride (in presence of base) | Formation of 2-chloroacetamide benzothiazole intermediate | Chloroacetamide derivative |
| 3 | Chloroacetamide intermediate + piperazine (in DMF, reflux) | Nucleophilic substitution to introduce piperazinylmethyl group | 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole |
| 4 | Treatment with hydrochloric acid | Formation of dihydrochloride salt | This compound |
This sequence is supported by the synthesis of related benzothiazole derivatives reported in recent reviews and research articles.
Reaction Conditions and Optimization
Solvents: Ethanol and DMF are commonly used solvents. Ethanol is preferred for initial condensation steps, while DMF is favored for nucleophilic substitution due to its polar aprotic nature enhancing reactivity.
Catalysts and Bases: Bromine acts as a catalyst in the initial condensation. Triethylamine or potassium carbonate are typical bases used to neutralize acid byproducts and facilitate substitution reactions.
Temperature: Reflux conditions (80–125°C) are standard for substitution steps to ensure reaction completion within reasonable timeframes (4–8 hours).
Monitoring: Thin-layer chromatography (TLC) is widely used to monitor reaction progress.
Research Findings and Yields
The preparation methods yield high purity 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole derivatives, with yields typically ranging from 70% to 90% depending on reaction conditions and purification techniques.
Formation of the dihydrochloride salt enhances compound stability and solubility, facilitating biological testing and pharmaceutical formulation.
Structural confirmation is commonly achieved via spectroscopic methods such as ^1H NMR, LC-MS, and IR spectroscopy.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation + Substitution | p-Substituted aniline | Ammonium thiocyanate, bromine, chloroacetyl chloride, piperazine | Ethanol, DMF | Reflux 4–8 h | 75–90 | Classic method, well-documented |
| Direct Alkylation | 2-Aminobenzothiazole | Piperazinylmethyl halide | DMF | Reflux 6 h | 70–85 | Efficient, fewer steps |
| Mannich-type Reaction | Benzothiazole derivatives | Formaldehyde, piperazine | Ethanol | Room temp to reflux | 65–80 | Alternative approach |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The secondary amines in the piperazine group are reactive toward electrophilic agents. Key reactions include:
Alkylation Reactions
-
Example : Reaction with alkyl halides (e.g., bromomethyl derivatives) in dimethylformamide (DMF) or isopropanol under basic conditions (e.g., K₂CO₃) forms quaternary ammonium salts .
-
Conditions :
Acylation Reactions
-
Piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form amides. This reaction typically occurs in inert solvents like dichloromethane at room temperature .
Reactivity of the Benzothiazole Core
The benzothiazole ring exhibits electrophilic aromatic substitution (EAS) and sulfur-based reactivity:
Electrophilic Aromatic Substitution
-
Nitration : Directed by the electron-withdrawing thiazole ring, substitution occurs at the C5 or C7 positions under HNO₃/H₂SO₄ conditions .
-
Halogenation : Bromine or chlorine can substitute at the C6 position in the presence of Lewis acids (e.g., FeBr₃) .
Sulfur Oxidation
-
The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
Acid-Base Reactions
The compound exists as a dihydrochloride salt, enabling reversible protonation:
-
Deprotonation : Treatment with NaOH or NH₄OH liberates the free base (2-(Piperazin-1-ylmethyl)-1,3-benzothiazole), increasing solubility in organic solvents .
-
Reprotonation : Reacts with HCl gas in ethanol to regenerate the salt form .
Methylene Bridge Reactivity
The CH₂ group linking benzothiazole and piperazine undergoes:
Oxidation
-
Catalytic oxidation (e.g., KMnO₄ in acidic conditions) converts the methylene bridge to a ketone, forming 2-(Piperazin-1-ylcarbonyl)-1,3-benzothiazole .
Radical Reactions
Complexation with Metal Ions
The piperazine nitrogen and benzothiazole sulfur act as ligands for transition metals:
-
Example : Forms stable complexes with Cu(II) or Fe(III) in aqueous ethanol, validated by UV-Vis and ESR spectroscopy .
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride has demonstrated significant antibacterial properties against various pathogens, including Bacillus subtilis and Staphylococcus aureus. Its mechanism of action likely involves interference with essential bacterial processes such as cell wall synthesis and protein synthesis .
Antipsychotic Potential
Research indicates that this compound may act as a dopamine and serotonin antagonist, positioning it as a potential candidate for treating neuropsychiatric disorders such as schizophrenia and depression. Its affinity for the dopamine D4 receptor (D4R) suggests it could modulate cognitive functions and behaviors associated with these conditions .
Biological Studies
Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, this compound is utilized in studies examining enzyme inhibition. It has been shown to affect various biochemical pathways, making it a valuable tool in pharmacological research aimed at developing new therapeutic agents .
Neuropharmacology
Recent investigations into D4R-selective compounds have highlighted the potential of benzothiazole derivatives in treating conditions like ADHD and substance use disorders. The compound's ability to selectively bind to D4R emphasizes its relevance in neuropharmacology .
Material Science
The compound is also explored for its utility in developing new materials with specific properties, including polymers and coatings. Its unique chemical structure allows for modifications that can tailor these materials for particular applications.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
This table summarizes the compound's effectiveness against common bacterial strains.
Table 2: D4R Binding Affinity Comparison
| Compound | Ki (nM) | Selectivity Ratio (D4R/D2R) |
|---|---|---|
| 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole | ≤6.9 | >91 |
| NGD-94–1 | - | - |
| L-745,870 | - | - |
This table illustrates the binding affinity of the compound compared to other known D4R ligands, indicating its potential for further development in treating neuropsychiatric disorders.
Mechanism of Action
The mechanism by which 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole Dihydrochloride
Structural Differences: The ethyl-piperazinyl substituent replaces the methyl-piperazinyl group, introducing increased chain length and flexibility.
| Property | 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole Dihydrochloride | 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole Dihydrochloride |
|---|---|---|
| Molecular Formula | C₁₂H₁₆Cl₂N₄S | C₁₃H₁₈Cl₂N₄S |
| Molecular Weight | 289.20 g/mol (unavailable for ethyl analog) | 325.27 g/mol (calculated) |
| Predicted CCS ([M+H]+) | Not reported | 153.6 Ų |
N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides
Structural Differences: These compounds feature a sulfonamide group at the para position of the benzothiazole-phenyl scaffold, unlike the piperazinylmethyl group in the target compound. SAR Insights: Substitution at the meta or para position of the phenyl ring significantly influences bioactivity. For example, 2-(3-aminophenyl)benzothiazole derivatives exhibit altered binding affinities compared to para-substituted analogs, highlighting the importance of substituent positioning .
(E)-2-(4-Azidostyryl)-1,3-benzothiazole
Structural Differences : A styryl group with an azide substituent replaces the piperazinylmethyl moiety.
Applications : The azide group enables bioorthogonal chemistry for fluorescent labeling, while the styryl group contributes to extended conjugation and fluorescence properties. This contrasts with the dihydrochloride salt’s focus on solubility and ionic interactions .
2-[(Piperazin-1-yl)methyl]-1H-1,3-benzodiazole Dihydrochloride
Structural Differences: The benzodiazole core (two nitrogen atoms) replaces the benzothiazole core (one nitrogen, one sulfur). Implications: The absence of sulfur alters electronic properties and hydrogen-bonding capacity, likely reducing thiol-mediated interactions critical in some benzothiazole-based therapeutics. Limited availability suggests synthesis or stability challenges .
Key Research Findings
- Substituent Position: Para-substituted benzothiazoles (e.g., 2-(4-aminophenyl)benzothiazole) often show superior bioactivity compared to meta-substituted analogs, aligning with the target compound’s para-oriented piperazinyl group .
- Salt Form : Dihydrochloride salts improve aqueous solubility, a common strategy in drug development, as seen in both the target compound and its ethyl-piperazinyl analog .
- Functional Groups : Piperazine moieties enhance binding to receptors like serotonin or dopamine transporters, whereas sulfonamides or azides serve divergent purposes (e.g., enzymatic inhibition or fluorescent tagging) .
Notes
- Availability : The target compound is discontinued commercially, necessitating custom synthesis for further studies .
- Literature Gaps: Limited data exist for the ethyl-piperazinyl analog, highlighting opportunities for experimental validation of predicted CCS values .
- Structural Optimization : Future work could explore hybrid analogs combining piperazine flexibility with sulfonamide hydrogen-bonding capabilities.
Biological Activity
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).
Chemical Profile
- Molecular Formula : C₁₂H₁₅N₃S
- Molecular Weight : 306.25 g/mol
- CAS Number : 1171038-67-7
- Structure : The compound features a benzothiazole core substituted with a piperazine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably, compounds with similar structures have shown promising results against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines such as HeLa and HCT116. Compounds showed IC50 values indicating significant cytotoxicity. For instance, compound 7h demonstrated an IC50 of 3.995 µM in HeLa cells, suggesting strong inhibitory effects on cell viability .
- Table 1 : IC50 Values for Selected Compounds
Compound Cell Line IC50 (µM) 2c HCT116 ≤50 7h HeLa 3.995 7l HeLa 5
- Mechanism of Action :
- Molecular Docking Studies :
Receptor Interactions
The compound has been identified as a selective agonist for peroxisome proliferator-activated receptor δ (PPARδ), which plays a role in metabolic regulation and inflammation. This receptor is a target for treating metabolic syndrome, indicating that derivatives of benzothiazole could have dual therapeutic applications in both cancer and metabolic disorders .
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperazinyl-benzothiazole derivatives indicate that modifications to the benzothiazole ring and piperazine substituents significantly affect biological activity. For example:
- The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
- Alkyl substitutions on the piperazine moiety can modulate receptor selectivity and binding affinity.
Q & A
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be optimized for pharmacokinetic predictions?
- Methodology : Combine:
- Microsomal stability data (t₁/₂ > 30 min suggests favorable hepatic clearance).
- Plasma protein binding (e.g., >90% binding reduces free drug concentration).
- PBPK modeling (Simcyp or GastroPlus) to predict AUC and Cmax in preclinical species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
